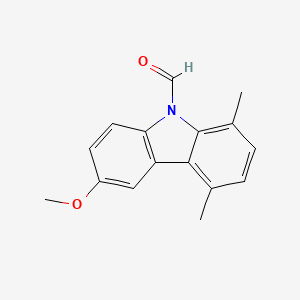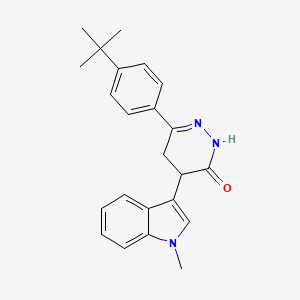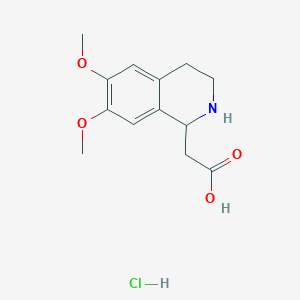
6-methoxy-1,4-dimethyl-9H-carbazole-9-carbaldehyde
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
6-Methoxy-1,4-dimethyl-9H-carbazole-9-carbaldehyde is a complex organic compound belonging to the carbazole family. Carbazoles are tricyclic aromatic compounds with a nitrogen atom in the central ring, and they are known for their diverse biological and chemical properties. This particular compound has a methoxy group at the 6th position, methyl groups at the 1st and 4th positions, and a formyl group at the 9th position.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: The synthesis of 6-methoxy-1,4-dimethyl-9H-carbazole-9-carbaldehyde typically involves multiple steps, starting with the formation of the carbazole core. One common method is the Fischer indole synthesis, which involves the cyclization of phenylhydrazine derivatives. The reaction conditions often require high temperatures and strong acids or bases to facilitate the cyclization process.
Industrial Production Methods: In an industrial setting, the synthesis of this compound may involve continuous flow reactors or large-scale batch reactors to handle the high temperatures and pressures required for the reactions. The use of catalysts and optimized reaction conditions can help improve the yield and purity of the final product.
Analyse Des Réactions Chimiques
Types of Reactions: 6-Methoxy-1,4-dimethyl-9H-carbazole-9-carbaldehyde can undergo various chemical reactions, including oxidation, reduction, and substitution reactions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromic acid (H2CrO4).
Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are often used.
Substitution: Nucleophilic substitution reactions can be carried out using strong nucleophiles such as sodium methoxide (NaOCH3) or potassium tert-butoxide (KOtBu).
Major Products Formed:
Oxidation: Oxidation reactions can lead to the formation of carboxylic acids or ketones.
Reduction: Reduction reactions typically result in the formation of alcohols.
Substitution: Substitution reactions can produce various derivatives depending on the nucleophile used.
Applications De Recherche Scientifique
Chemistry: In chemistry, 6-methoxy-1,4-dimethyl-9H-carbazole-9-carbaldehyde is used as a building block for the synthesis of more complex molecules. Its unique structure makes it a valuable intermediate in organic synthesis.
Biology: This compound has shown potential biological activities, including antimicrobial, antiviral, and anticancer properties. It can be used in the development of new drugs and therapeutic agents.
Medicine: Due to its biological activities, this compound is being studied for its potential use in medical applications, such as the treatment of infections and cancer.
Industry: In the chemical industry, this compound is used in the production of dyes, pigments, and other specialty chemicals. Its unique properties make it suitable for various industrial applications.
Mécanisme D'action
The mechanism by which 6-methoxy-1,4-dimethyl-9H-carbazole-9-carbaldehyde exerts its effects involves interactions with specific molecular targets and pathways. For example, its antimicrobial activity may be due to the disruption of bacterial cell membranes, while its anticancer properties could be attributed to the inhibition of specific enzymes or signaling pathways involved in cell proliferation.
Comparaison Avec Des Composés Similaires
6-Methoxy-1,4-dimethyl-9H-carbazole: This compound lacks the formyl group at the 9th position.
6-Methoxy-1,4-dimethyl-9H-carbazole-3-carbaldehyde: This compound has the formyl group at the 3rd position instead of the 9th position.
Uniqueness: 6-Methoxy-1,4-dimethyl-9H-carbazole-9-carbaldehyde is unique due to the presence of the formyl group at the 9th position, which significantly affects its chemical reactivity and biological activity compared to similar compounds.
Propriétés
IUPAC Name |
6-methoxy-1,4-dimethylcarbazole-9-carbaldehyde |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H15NO2/c1-10-4-5-11(2)16-15(10)13-8-12(19-3)6-7-14(13)17(16)9-18/h4-9H,1-3H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BJFJHZUIKUXSMO-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C2C3=C(C=CC(=C3)OC)N(C2=C(C=C1)C)C=O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H15NO2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
253.29 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![N-(benzo[c][1,2,5]thiadiazol-4-yl)-4-(3-(3-methoxyphenyl)-6-oxopyridazin-1(6H)-yl)butanamide](/img/structure/B2979355.png)


![1-[1-(4-Oxo-4-phenylbutanoyl)piperidin-4-yl]-3-(2,2,2-trifluoroethyl)imidazolidine-2,4-dione](/img/structure/B2979359.png)
![6-chloro-4-hydrazinyl-1,3-dimethyl-1H-pyrazolo[3,4-b]pyridine](/img/structure/B2979361.png)

![5-[2-(3,5-Dichlorophenyl)diazenyl]-4-(4-methylphenyl)-2-(3-pyridinyl)pyrimidine](/img/structure/B2979365.png)

![N-benzyl-N-(4,6-difluorobenzo[d]thiazol-2-yl)-5,6-dihydro-1,4-dioxine-2-carboxamide](/img/structure/B2979369.png)
![2-[[4-(2-Fluorophenyl)piperazin-1-yl]methyl]-5-phenylmethoxypyran-4-one](/img/structure/B2979373.png)

